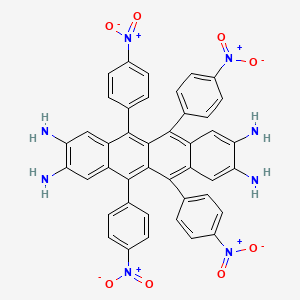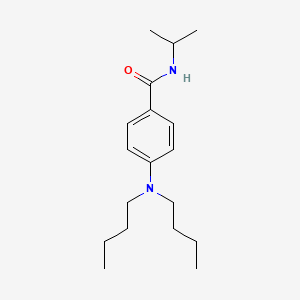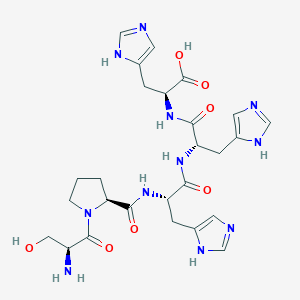
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its tetracene core substituted with four nitrophenyl groups and four amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to handle large-scale production while maintaining the compound’s integrity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetracenequinones, while reduction can produce tetraamine derivatives.
Aplicaciones Científicas De Investigación
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in various binding interactions, while the tetracene core provides a stable framework for these interactions. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5,6,11,12-Tetrakis(4-nitrophenyl)naphthacene: Similar structure but lacks the amine groups.
5,6,11,12-Tetraarylethynyltetracenes: Differ in the type of substituents attached to the tetracene core.
Uniqueness
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is unique due to its combination of nitrophenyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity also makes it a valuable compound for studying intricate organic reactions and developing new materials.
Propiedades
Número CAS |
918164-28-0 |
|---|---|
Fórmula molecular |
C42H28N8O8 |
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H28N8O8/c43-33-17-29-30(18-34(33)44)39(23-5-13-27(14-6-23)49(55)56)42-40(24-7-15-28(16-8-24)50(57)58)32-20-36(46)35(45)19-31(32)38(22-3-11-26(12-4-22)48(53)54)41(42)37(29)21-1-9-25(10-2-21)47(51)52/h1-20H,43-46H2 |
Clave InChI |
CWJJXGHQNOXVMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])N)N)C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)

![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)



![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

